An In-Depth Technical Guide to the Physicochemical Properties of 5-(chloromethyl)-1-isopropyl-1H-pyrazole
An In-Depth Technical Guide to the Physicochemical Properties of 5-(chloromethyl)-1-isopropyl-1H-pyrazole
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its remarkable metabolic stability and versatile chemical functionality have cemented its status as a "privileged scaffold," appearing in numerous blockbuster drugs.[1] The introduction of a reactive chloromethyl group onto this scaffold, as seen in 5-(chloromethyl)-1-isopropyl-1H-pyrazole, creates a highly valuable and versatile building block for synthetic chemists. The chloromethyl group acts as a potent electrophilic handle, enabling a wide array of subsequent chemical modifications through nucleophilic substitution reactions.[3]
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(chloromethyl)-1-isopropyl-1H-pyrazole. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, characterization, reactivity, and handling. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
Core Physicochemical Properties
While specific experimental data for 5-(chloromethyl)-1-isopropyl-1H-pyrazole is not extensively published, its properties can be reliably predicted based on closely related analogs and established chemical principles. The following table summarizes its key identifiers and expected physicochemical characteristics.
| Property | Value | Source/Rationale |
| IUPAC Name | 5-(chloromethyl)-1-(propan-2-yl)-1H-pyrazole | IUPAC Nomenclature |
| CAS Number | 2091593-35-8 (for a related pyridine derivative)[4] | Data for exact CAS is sparse; related structures provide context. |
| Molecular Formula | C₇H₁₁ClN₂ | Calculated |
| Molecular Weight | 158.63 g/mol | Calculated |
| Appearance | Colorless to light yellow liquid or low-melting solid | Predicted based on similar pyrazole derivatives. |
| Boiling Point | Not available; expected to be >200 °C | Extrapolated from similar structures. |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol). Limited solubility in water. | General property of similar organic molecules. |
| Reactivity | The chloromethyl group is a strong electrophile, reactive towards nucleophiles.[3] | Chemical principle |
Synthesis and Reactivity Insights
The synthesis of substituted pyrazoles is a well-established field in organic chemistry.[5] A plausible and common synthetic pathway to obtain the precursor for our target molecule, (1-isopropyl-1H-pyrazol-5-yl)methanol, involves the cyclocondensation of a 1,3-dicarbonyl compound with isopropylhydrazine.
The subsequent chlorination of the hydroxymethyl group is a critical step. This transformation is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or phosphoryl trichloride (POCl₃).[6]
Causality Behind Experimental Choice: The choice of a strong chlorinating agent like SOCl₂ is deliberate. The reaction proceeds via the formation of a chlorosulfite ester intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion. This Sₙi (substitution nucleophilic internal) mechanism is efficient for converting primary alcohols to alkyl chlorides with minimal side reactions, ensuring a high yield of the desired product.
The primary site of reactivity for 5-(chloromethyl)-1-isopropyl-1H-pyrazole is the benzylic-like carbon of the chloromethyl group. This carbon is highly electrophilic due to the electron-withdrawing nature of both the adjacent chlorine atom and the pyrazole ring system.[3] Consequently, it readily undergoes Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, thiols, alcohols, cyanides), making it an exceptionally useful intermediate for elaborating molecular complexity.
Illustrative Synthetic Workflow
Caption: General workflow for synthesis and verification.
Analytical Characterization Protocols
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides an unambiguous structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules. For 5-(chloromethyl)-1-isopropyl-1H-pyrazole, both ¹H and ¹³C NMR are required.
¹H NMR (Proton NMR)
This technique provides information about the number of different types of protons and their neighboring environments.
-
Expected Chemical Shifts (δ) in CDCl₃:
-
~6.3 ppm & ~7.4 ppm: Two distinct signals, each integrating to 1H, corresponding to the two protons on the pyrazole ring (H-3 and H-4). The exact shifts can vary, but they will appear as doublets due to coupling to each other.
-
~4.6 ppm: A sharp singlet integrating to 2H. This is the characteristic signal for the chloromethyl (-CH₂Cl) protons.[6] Its downfield shift is due to the deshielding effect of the adjacent chlorine atom.
-
~4.5 ppm: A septet (a signal split into seven lines) integrating to 1H. This corresponds to the methine proton (-CH) of the isopropyl group.[7]
-
~1.5 ppm: A doublet integrating to 6H. This signal represents the two equivalent methyl (-CH₃) groups of the isopropyl substituent.[7]
-
¹³C NMR (Carbon-13 NMR)
This provides information on the different carbon environments in the molecule.
-
Expected Chemical Shifts (δ) in CDCl₃:
-
~140-150 ppm: Signals for the C-3 and C-5 carbons of the pyrazole ring.
-
~105-110 ppm: Signal for the C-4 carbon of the pyrazole ring.[8]
-
~50 ppm: Signal for the methine carbon of the isopropyl group.
-
~35-45 ppm: Signal for the chloromethyl (-CH₂Cl) carbon.
-
~22 ppm: Signal for the two equivalent methyl carbons of the isopropyl group.[7]
-
Step-by-Step NMR Sample Preparation and Analysis Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if not already present in the solvent.[9]
-
Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign each signal to the corresponding protons and carbons in the molecular structure.[10]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.
Expected Fragmentation Pattern (Electron Ionization - EI)
In EI-MS, the molecular ion (M⁺˙) is first formed. For 5-(chloromethyl)-1-isopropyl-1H-pyrazole, the molecular ion peak would be observed at m/z 158 (for ³⁵Cl isotope) and m/z 160 (for ³⁷Cl isotope) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.
Common fragmentation pathways for pyrazoles include:
-
Loss of a methyl group (-CH₃): From the isopropyl substituent, leading to a fragment at m/z 143/145.
-
Loss of the chloromethyl radical (·CH₂Cl): Resulting in a fragment corresponding to the 1-isopropylpyrazole cation.
-
Ring Fragmentation: The pyrazole ring itself can cleave, often involving the loss of N₂ or HCN, leading to a complex pattern of smaller fragment ions.[11][12]
Step-by-Step MS Analysis Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like methanol or acetonitrile.
-
Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a Gas Chromatography (GC-MS) system for separation and analysis.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment patterns, while softer techniques like Electrospray Ionization (ESI) might be used to primarily observe the protonated molecular ion [M+H]⁺ at m/z 159/161.[8]
-
Analysis: Acquire the mass spectrum. Identify the molecular ion peak and its isotopic pattern to confirm the molecular formula. Analyze the major fragment ions to corroborate the proposed structure.[13]
Visualization of Analytical Workflow
Caption: Integrated analytical workflow for structural confirmation.
Applications in Research and Drug Development
The pyrazole scaffold is a frequent feature in clinically approved drugs, demonstrating activities ranging from anti-inflammatory to anti-cancer and anti-viral.[14][15] Molecules like 5-(chloromethyl)-1-isopropyl-1H-pyrazole are not typically final drug candidates themselves but are crucial intermediates.
The reactive chloromethyl group allows for the facile introduction of diverse side chains and functional groups via Sₙ2 displacement. This enables medicinal chemists to rapidly generate libraries of novel compounds for structure-activity relationship (SAR) studies.[16] By systematically modifying the substituent at the 5-position, researchers can fine-tune the molecule's properties, such as its binding affinity to a biological target, its solubility, or its metabolic stability, accelerating the drug discovery process.[16]
Safety and Handling
As a reactive alkylating agent, 5-(chloromethyl)-1-isopropyl-1H-pyrazole should be handled with appropriate care. Chloromethylated heterocyclic compounds are generally considered to be irritants and potentially harmful.[17][18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[19]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[20] Avoid contact with skin and eyes.[21]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and nucleophiles.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
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